Cas no 2248345-74-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate
- EN300-6513490
- 2248345-74-4
-
- インチ: 1S/C13H9F2NO4/c14-13(15)6-5-9(13)12(19)20-16-10(17)7-3-1-2-4-8(7)11(16)18/h1-4,9H,5-6H2
- InChIKey: DWAQCLMPRIAZHL-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
計算された属性
- せいみつぶんしりょう: 281.04996409g/mol
- どういたいしつりょう: 281.04996409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513490-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate |
2248345-74-4 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylateに関する追加情報
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate (CAS: 2248345-74-4)
In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate (CAS: 2248345-74-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorocyclobutane moiety and isoindole-1,3-dione scaffold, has shown promising potential in various therapeutic applications, including targeted drug delivery and enzyme inhibition. The following research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate involves a multi-step process that leverages modern fluorination techniques and cyclobutane ring formation strategies. Recent studies have optimized the synthetic route to improve yield and purity, with particular emphasis on the stereoselective introduction of the difluorocyclobutane group. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
Mechanistically, this compound has demonstrated notable activity as a modulator of specific enzymatic pathways. Preliminary in vitro studies indicate that it acts as a potent inhibitor of certain proteases and kinases, which are critical targets in oncology and inflammatory diseases. The presence of the difluorocyclobutane group enhances the compound's binding affinity and metabolic stability, making it a promising candidate for drug development. Additionally, its isoindole-1,3-dione core contributes to its ability to interact with biological macromolecules, further broadening its therapeutic scope.
Recent preclinical studies have explored the pharmacokinetic and pharmacodynamic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate. These studies reveal favorable absorption and distribution profiles, with minimal off-target effects observed in animal models. The compound's ability to cross the blood-brain barrier has also been investigated, suggesting potential applications in neurological disorders. However, further toxicological assessments are required to fully elucidate its safety profile and optimize dosing regimens.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities position it as a valuable tool for both academic research and pharmaceutical development. Future studies should focus on expanding its therapeutic applications and advancing it through clinical trials to realize its full potential.
2248345-74-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate) 関連製品
- 2228611-33-2(methyl 3-(3-ethoxy-2-hydroxyphenyl)-3-hydroxypropanoate)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)
- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 2138813-00-8(Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-)
- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)




